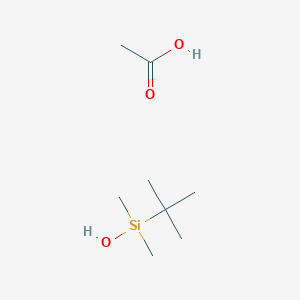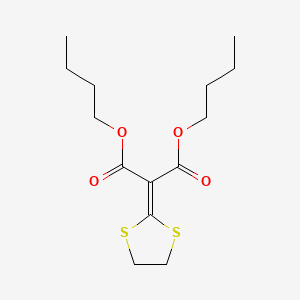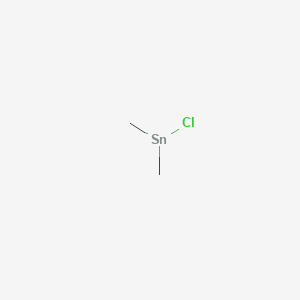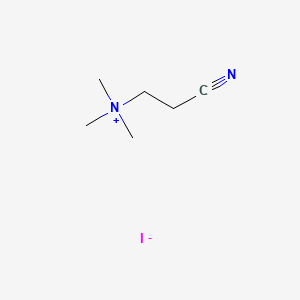
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide is a synthetic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide typically involves multiple steps. One common method starts with the esterification of D-serine under acidic conditions with methanol to form the corresponding ester. This ester is then reacted with butylamine to form the corresponding amide. The free amino group is then acylated with acetic anhydride, followed by chiral resolution and O-methylation using methyl iodide in the presence of silver oxide .
Industrial Production Methods
Industrial production methods for this compound aim to optimize yield and reduce costs. These methods often avoid the use of column chromatography and chiral resolution, which can be expensive and time-consuming. Instead, they may use alternative reagents and conditions to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide involves its interaction with specific molecular targets. It binds to neuronal sodium channels, increasing their recovery rate and inhibiting the transport of neurotransmitters from the synaptic cleft. This action helps to stabilize neuronal activity and prevent seizures . Additionally, it affects energy metabolism by inhibiting mitochondrial enzymes such as complex I/III .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide is unique due to its specific functional groups, which enhance its solubility and stability. These properties make it particularly useful in the development of new pharmaceuticals and specialty chemicals .
Properties
CAS No. |
51541-31-2 |
|---|---|
Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-acetamidooxy-N-butylpropanamide |
InChI |
InChI=1S/C11H21N3O4/c1-4-5-6-12-11(17)10(13-8(2)15)7-18-14-9(3)16/h10H,4-7H2,1-3H3,(H,12,17)(H,13,15)(H,14,16)/t10-/m1/s1 |
InChI Key |
HVBCNRLFZSQPMF-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H](CONC(=O)C)NC(=O)C |
Canonical SMILES |
CCCCNC(=O)C(CONC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)


![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)


![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)



